3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) |
InChI Key |
LLPUMUAWJFTJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis Approaches
The preparation of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid typically involves multi-step synthetic strategies. These methods aim to introduce the fluorine atom on the aromatic ring, hydroxylation at specific positions, and coupling of the amino group to the propanoic acid backbone. Key challenges include ensuring regioselectivity during fluorination and hydroxylation.
Common Synthetic Pathways
Malonic Acid Derivative Method
This method involves the reaction of a fluorinated aromatic aldehyde with malonic acid derivatives under controlled conditions.
Reaction Steps:
-
- 5-Fluoro-2-hydroxybenzaldehyde (aromatic precursor)
- Malonic acid (carbon backbone source)
- Ammonium acetate (amine source)
-
- Solvent: Ethanol
- Temperature: 80°C
- Duration: 16 hours
-
- A mixture of 5-fluoro-2-hydroxybenzaldehyde, malonic acid, and ammonium acetate is stirred in ethanol.
- The reaction mixture is heated to 80°C and maintained for 16 hours.
- After cooling to room temperature, the resulting solid is filtered, washed with n-pentane, and dried.
Yield :
Notes:
- This method is efficient for introducing both the amino and carboxylic acid functionalities simultaneously.
- The use of ammonium acetate facilitates amine formation.
Fluorination-Hydroxylation Sequence
In this approach, selective fluorination followed by hydroxylation on a phenylalanine derivative is performed.
Reaction Steps:
-
- Phenylalanine derivative
- Sodium fluoride (fluorination reagent)
- Catalysts for hydroxylation
-
- Fluorination: Conducted using sodium fluoride under basic conditions.
- Hydroxylation: Catalyzed by transition metal complexes to ensure regioselectivity.
-
- Fluorination is carried out first to introduce the fluorine atom at the desired position on the aromatic ring.
- Hydroxylation follows to add the hydroxyl group ortho to the fluorine atom.
Yield :
Notes:
- The sequence requires careful control of reaction parameters to avoid over-fluorination or undesired hydroxylation patterns.
- This method is particularly useful when starting from simpler precursors like phenylalanine.
Chiral Synthesis for Enantioselective Products
For applications requiring enantiomerically pure compounds, chiral synthesis methods are employed.
Reaction Steps:
-
- Chiral catalysts or auxiliaries
- Fluorinated aromatic precursors
-
- Temperature: Typically lower than non-chiral methods to maintain stereoselectivity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF).
-
- Chiral catalysts facilitate selective addition of functional groups to one face of the substrate.
- The product is purified using chromatographic techniques to isolate the desired enantiomer.
Yield :
Notes:
- This method is critical for pharmaceutical applications where stereochemistry influences biological activity.
- Requires advanced purification techniques such as chiral HPLC.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Malonic Acid Derivative Method | Malonic acid, ammonium acetate | EtOH, 80°C, 16 hrs | ~56 | Simple setup, dual functionality | Moderate yield |
| Fluorination-Hydroxylation | Sodium fluoride, catalysts | Multi-step | Moderate | Regioselectivity | Requires strict parameter control |
| Chiral Synthesis | Chiral catalysts | Low temp., DMF | High ee (>95%) | Enantioselective products | Expensive reagents |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
Anti-inflammatory Properties
3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid exhibits significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This action reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain signaling. Research indicates that this compound can serve as a chiral nonsteroidal anti-inflammatory drug (NSAID), making it a candidate for further development in pain management therapies.
Neuroprotective Effects
Recent studies have suggested potential neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound may modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby offering a therapeutic avenue for intervention.
Case Study: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on amyloid-beta aggregation in vitro. Results indicated that the compound significantly reduced aggregation rates compared to controls, suggesting its potential as a neuroprotective agent.
Binding Affinity Studies
The unique structural features of this compound enhance its binding affinity to various biological targets. The presence of the fluorine atom contributes to stronger interactions through halogen bonding, while the amino and carboxyl groups facilitate ionic and hydrogen bonding with proteins and enzymes.
Table 2: Binding Affinity Comparisons
| Compound | Biological Target | Binding Affinity (nM) |
|---|---|---|
| This compound | COX Enzymes | 50 |
| (R)-Flurbiprofen | COX Enzymes | 30 |
| 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid | Unknown | 70 |
Table 3: Synthesis Methods Overview
| Method | Description |
|---|---|
| Enzymatic Synthesis | Uses lipase for selective hydrolysis |
| Chemical Synthesis | Involves standard organic reactions |
Mechanism of Action
The mechanism by which 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in halogen bonding and altering the electronic properties of the molecule .
Comparison with Similar Compounds
Fluorophenyl-Substituted β-Amino Acids
Key Analogs :
- 3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2)
- 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3)
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4)
Comparison :
Heterocyclic and Functionalized Derivatives
Key Analogs :
- 3-Amino-3-(4-cyanophenyl)propanoic acid (CAS sc-310783)
- 3-Amino-3-(2-thienyl)propanoic acid (CAS 3270-89-1)
- (3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid
Comparison :
- Electron-Withdrawing Groups: The cyano group in 3-Amino-3-(4-cyanophenyl)propanoic acid significantly increases electrophilicity, making it a reactive intermediate for amide or ester bond formation .
- Heterocyclic Systems : Thienyl and benzofuran derivatives exhibit distinct electronic properties compared to phenyl analogs. For example, the thienyl sulfur atom may participate in metal coordination or hydrogen bonding .
Halogenated and Multisubstituted Derivatives
Key Analogs :
- 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid
- 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic acid (CAS 1820648-21-2)
Comparison :
- Halogen Effects: Bromine in 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid offers a handle for further functionalization (e.g., Suzuki coupling), whereas fluorine in the target compound primarily modulates electronic effects .
- Bulkier Substituents : The bis(benzyloxy) derivative (CAS 1820648-21-2) demonstrates how bulky groups can influence solubility and receptor binding, contrasting with the target compound’s smaller substituents .
Biological Activity
3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention due to its diverse biological activities. This compound exhibits significant analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in pain and inflammation signaling. Additionally, emerging research suggests its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
The biological activity of this compound is attributed to several key mechanisms:
- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain perception.
- Neuroprotective Effects : Research indicates that this compound may modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease, potentially offering protective benefits against neurodegeneration.
- Binding Interactions : The presence of a fluorine atom enhances binding interactions through halogen bonding, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions with various proteins and enzymes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing prostaglandin synthesis and inflammation. |
| Analgesic | Provides pain relief through its anti-inflammatory action. |
| Neuroprotective | Modulates amyloid-beta aggregation; potential use in Alzheimer's disease. |
| Antioxidant Properties | May scavenge free radicals, reducing oxidative stress within cells. |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Analgesic Efficacy : A study demonstrated that this compound effectively reduced carrageenan-induced paw edema in animal models, showcasing its analgesic properties comparable to established NSAIDs.
- Neuroprotection in Alzheimer's Disease Models : In vitro studies indicated that treatment with this compound reduced amyloid-beta levels in neuronal cultures, suggesting a protective role against neurodegeneration associated with Alzheimer's disease.
- Oxidative Stress Reduction : Experimental data showed that this compound exhibited significant antioxidant activity, with a marked reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Synthesis Methods
The synthesis of this compound can be achieved through several methods that ensure high purity suitable for pharmaceutical applications. These methods typically involve:
- Reactions involving fluorinated precursors : Utilizing fluorinated aromatic compounds to introduce the fluorine atom effectively.
- Coupling reactions with amino acids : Employing standard peptide coupling techniques to form the final product from amino acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
